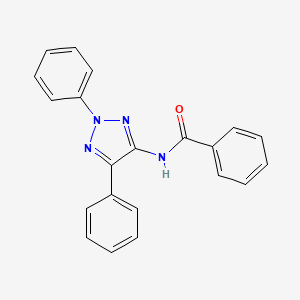
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, making it highly efficient and selective .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl groups and the triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
科学的研究の応用
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . Additionally, the compound’s ability to form stable complexes with metal ions makes it useful in coordination chemistry and catalysis .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different substitution patterns.
Benzothiazole-Triazole: A hybrid compound that combines the triazole ring with a benzothiazole moiety.
Pyrazoline-Triazole: A compound that features both pyrazoline and triazole rings, offering unique biological activities.
Uniqueness
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamide group enhances its ability to interact with biological targets, while the diphenyl substitution provides additional stability and rigidity to the molecule .
特性
CAS番号 |
61308-15-4 |
|---|---|
分子式 |
C21H16N4O |
分子量 |
340.4 g/mol |
IUPAC名 |
N-(2,5-diphenyltriazol-4-yl)benzamide |
InChI |
InChI=1S/C21H16N4O/c26-21(17-12-6-2-7-13-17)22-20-19(16-10-4-1-5-11-16)23-25(24-20)18-14-8-3-9-15-18/h1-15H,(H,22,24,26) |
InChIキー |
CVXKMDBQKBZUSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


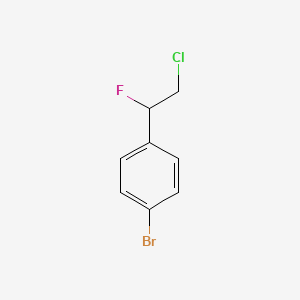
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
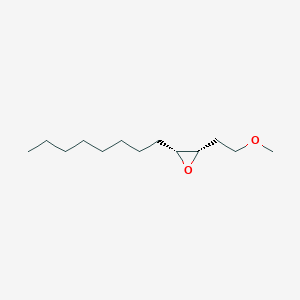
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
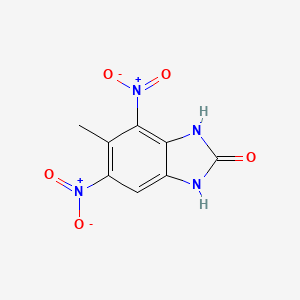
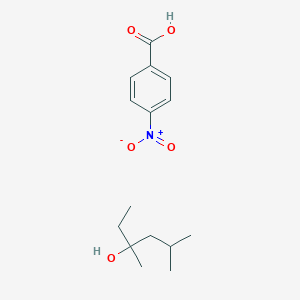
![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)

![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)


![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
